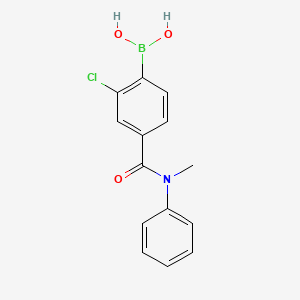![molecular formula C6H11Cl2NO B13469226 {4-Chloro-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride](/img/structure/B13469226.png)
{4-Chloro-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-Chloro-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride is a chemical compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of a chlorine atom and a hydroxyl group attached to the bicyclic structure imparts distinct chemical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-Chloro-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride typically involves the cycloaddition reactions of suitable precursors. One common method is the [2+2] cycloaddition reaction, which forms the bicyclic structure. The reaction conditions often include the use of photochemistry to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
{4-Chloro-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or modify the bicyclic structure.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the compound.
科学研究应用
{4-Chloro-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and exploring new chemical spaces.
Biology: The compound can be used in studying biological pathways and interactions due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of {4-Chloro-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride involves its interaction with specific molecular targets. The chlorine atom and hydroxyl group play crucial roles in binding to these targets, which may include enzymes, receptors, or other biomolecules. The bicyclic structure provides stability and specificity in these interactions, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- {2-azabicyclo[2.1.1]hexan-4-yl}methanol hydrochloride
- (2-Azabicyclo[2.1.1]Hexan-1-yl)methanol hydrochloride
Uniqueness
{4-Chloro-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity. The specific positioning of the chlorine atom and hydroxyl group within the bicyclic structure differentiates it from other similar compounds, leading to unique properties and applications.
属性
分子式 |
C6H11Cl2NO |
|---|---|
分子量 |
184.06 g/mol |
IUPAC 名称 |
(4-chloro-2-azabicyclo[2.1.1]hexan-1-yl)methanol;hydrochloride |
InChI |
InChI=1S/C6H10ClNO.ClH/c7-5-1-6(2-5,4-9)8-3-5;/h8-9H,1-4H2;1H |
InChI 键 |
MCWTXVSIRARFPU-UHFFFAOYSA-N |
规范 SMILES |
C1C2(CC1(NC2)CO)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylic acid](/img/structure/B13469186.png)
![methyl 1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylate](/img/structure/B13469193.png)
![Lithium(1+)3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13469205.png)

![Tert-butyl 4-(azidomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13469209.png)



![Methyl[3-(1-methylpiperazin-2-yl)propyl]amine](/img/structure/B13469230.png)

